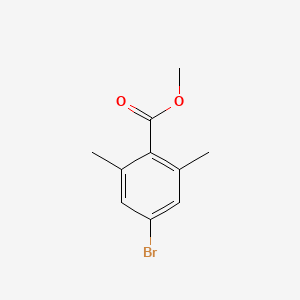

Methyl 4-bromo-2,6-diMethylbenzoate

Descripción

BenchChem offers high-quality Methyl 4-bromo-2,6-diMethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2,6-diMethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-bromo-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAMBTOWPNCADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630901 | |

| Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-46-6 | |

| Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthesis route for Methyl 4-bromo-2,6-dimethylbenzoate, a valuable intermediate in organic synthesis. The process involves the electrophilic bromination of 2,6-dimethylbenzoic acid followed by Fischer esterification. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate replication and understanding in a research and development setting.

Synthesis Overview

The synthesis of Methyl 4-bromo-2,6-dimethylbenzoate is achieved through a sequential two-step process. The first step is the regioselective bromination of 2,6-dimethylbenzoic acid to yield 4-bromo-2,6-dimethylbenzoic acid. The directing effects of the two methyl groups favor the substitution at the para position. The second step involves the acid-catalyzed esterification of the brominated intermediate with methanol to produce the final product.

Caption: Synthesis workflow for Methyl 4-bromo-2,6-dimethylbenzoate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate and its intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Physical State |

| 4-Bromo-2,6-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 86 | Yellow oil |

| Methyl 4-bromo-2,6-dimethylbenzoate | C₁₀H₁₁BrO₂ | 243.10 | Not Reported | Light yellow to brown solid |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dimethylbenzoic acid

This protocol is adapted from a reported procedure for the bromination of 2,6-dimethylbenzoic acid.

Materials:

-

2,6-Dimethylbenzoic acid (0.50 mmol, 75.1 mg)

-

Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 mmol, 482.2 mg)

-

Acetonitrile (MeCN)

-

15% aq. Na₂S₂O₃

-

Saturated aq. Na₂CO₃

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vial, add 2,6-dimethylbenzoic acid (0.50 mmol) and tetrabutylammonium tribromide (1.0 mmol).

-

Add acetonitrile to dissolve the reactants.

-

Stir the reaction mixture at 100 °C for 16 hours.

-

After cooling to room temperature, quench the reaction by adding 15% aqueous Na₂S₂O₃ solution.

-

Basify the mixture with a saturated aqueous Na₂CO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.[1]

Characterization Data for 4-Bromo-2,6-dimethylbenzoic acid:

-

¹H NMR (500 MHz, CDCl₃): δ 7.25 (s, 2H), 2.45 (s, 6H).

-

¹³C NMR (126 MHz, CDCl₃): δ 173.1, 138.0, 132.5, 131.0, 127.5, 23.1.

Step 2: Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

This is a general Fischer esterification protocol applicable to substituted benzoic acids.

Materials:

-

4-Bromo-2,6-dimethylbenzoic acid (from Step 1)

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Characterization Data for Methyl 4-bromo-2,6-dimethylbenzoate:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the final product are not explicitly available in the searched literature. Researchers should perform standard analytical techniques to confirm the structure and purity of the synthesized compound.

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from a readily available starting material to the final target molecule through two distinct and well-established reaction types.

Caption: Logical flow of the synthesis process.

This technical guide provides a comprehensive framework for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate. While a specific yield and detailed final product characterization are not available in the cited literature, the provided protocols for the intermediate and general methods for the final step offer a strong basis for successful synthesis and characterization in a laboratory setting. Researchers are encouraged to perform thorough analytical validation of the final compound.

References

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate (CAS: 90841-46-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, provides a unique combination of reactivity and steric hindrance, making it a key building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry and drug development.

Chemical and Physical Properties

Methyl 4-bromo-2,6-dimethylbenzoate is a solid at room temperature.[1] The presence of the bromine atom makes it a suitable substrate for various cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.[1] The dimethyl substitution pattern influences the molecule's conformation and reactivity.[1]

Table 1: Physicochemical Properties of Methyl 4-bromo-2,6-dimethylbenzoate

| Property | Value | Reference |

| CAS Number | 90841-46-6 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | Light yellow to brown solid | [1] |

| Storage | Room temperature, dry conditions | [1] |

Note: Specific quantitative data such as melting point and boiling point are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Experimental Protocols

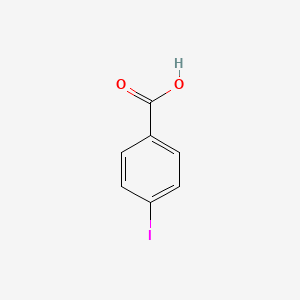

The primary route for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate is the esterification of 4-bromo-2,6-dimethylbenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2,6-dimethylbenzoic acid

This protocol is based on the general principles of Fischer-Speier esterification, adapted from a patented procedure.[3]

Materials:

-

4-bromo-2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours, reaction progress can be monitored by Thin Layer Chromatography).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-2,6-dimethylbenzoate.

-

The crude product can be further purified by crystallization or column chromatography.

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: Signals corresponding to the two aromatic protons, the methoxy protons of the ester group, and the protons of the two methyl groups on the benzene ring. The chemical shifts and splitting patterns would be influenced by the substitution pattern.

-

¹³C NMR: Resonances for the aromatic carbons (including the carbon attached to bromine), the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the two methyl groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the substituted aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Research and Drug Development

Methyl 4-bromo-2,6-dimethylbenzoate is a versatile building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry.[1] The bromine atom serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[1]

The precursor, 4-bromo-2,6-dimethylbenzoic acid, and its derivatives have been utilized in the synthesis of compounds with potential biological activity. For instance, derivatives of 4-bromo-2-methylbenzoic acid have been used to create isoindolinone and isoquinolone scaffolds, which are present in many biologically active compounds. While direct evidence of Methyl 4-bromo-2,6-dimethylbenzoate in a specific signaling pathway is not documented, its utility as a synthetic intermediate suggests its potential role in the development of novel therapeutic agents that may target various cellular pathways. The strategic placement of the methyl groups can influence the binding affinity and selectivity of the final compounds for their biological targets.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. While detailed, publicly available data on its physical and spectral properties are limited, its synthetic utility is evident from its role as a precursor in the creation of more complex molecular architectures. Further research into the applications of this compound and its derivatives is likely to uncover novel molecules with interesting biological activities.

References

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 4-bromo-2,6-dimethylbenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Core Properties and Data

Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, makes it a valuable intermediate in organic synthesis. The bromine atom serves as a reactive handle for cross-coupling reactions, while the methyl groups provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of resulting molecules.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Methyl 4-bromo-2,6-dimethylbenzoate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [PubChem][1] |

| Molecular Weight | 243.10 g/mol | [PubChem][1] |

| CAS Number | 90841-46-6 | [PubChem][1] |

| Appearance | Light yellow to brown solid | [MySkinRecipes][2] |

| Purity | 98.5-100% | [MySkinRecipes][2] |

| Storage Conditions | Room temperature, dry | [MySkinRecipes][2] |

| XLogP3 (Computed) | 3.2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Rotatable Bond Count | 2 | [PubChem][1] |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a singlet for the three protons of the ester methyl group.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary aromatic carbons (including the one attached to the bromine), the aromatic CH carbons, the methyl carbons, the ester carbonyl carbon, and the ester methoxy carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically in the range of 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted aromatic ring.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Synthesis and Reactivity

Methyl 4-bromo-2,6-dimethylbenzoate is primarily used as an intermediate in organic synthesis.[2] Its synthesis and subsequent reactions are detailed below.

Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

A plausible synthetic route to Methyl 4-bromo-2,6-dimethylbenzoate involves the preparation of the precursor carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid, followed by its esterification.

Experimental Protocol: Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

This is a representative protocol based on standard organic chemistry procedures. Actual reaction conditions may require optimization.

Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid

The synthesis of the carboxylic acid precursor can be achieved from starting materials like 5-bromo-2-iodo-m-xylene through a Grignard or organolithium reaction followed by quenching with carbon dioxide.[3]

Step 2: Fischer Esterification of 4-bromo-2,6-dimethylbenzoic acid

Caution: The Fischer esterification of sterically hindered benzoic acids, such as those with substituents at positions 2 and 6, can be challenging and may proceed slowly or require specific catalysts.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,6-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 4-bromo-2,6-dimethylbenzoate.

Reactivity and Applications in Drug Development

The primary utility of Methyl 4-bromo-2,6-dimethylbenzoate in research and drug development lies in its role as a building block in cross-coupling reactions.[2] The carbon-bromine bond can be readily functionalized using palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki Cross-Coupling Reaction

A prominent application is the Suzuki cross-coupling reaction, which couples the aryl bromide with a boronic acid or ester. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl scaffolds, which are common motifs in biologically active molecules.[5][6]

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add Methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.

-

Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography to yield the desired biaryl compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 4-bromo-2,6-dimethylbenzoate is not widely available. However, based on data for structurally similar compounds such as Methyl 4-bromo-3-methylbenzoate, standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a versatile synthetic intermediate with significant potential in the development of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and materials scientists. While some physical and spectroscopic data are not extensively documented, its synthesis and reactivity can be reliably predicted from established chemical principles, enabling its effective use in research and development.

References

- 1. Methyl 4-bromo-2,6-diMethylbenzoate | C10H11BrO2 | CID 23134395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Bromo-2,6-Dimethylbenzoate [myskinrecipes.com]

- 3. 4-bromo-2,6-dimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CHEM 125b [openmedia.yale.edu]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-bromo-2,6-dimethylbenzoate, a key chemical intermediate. It covers its chemical structure, properties, synthesis, and applications, with a focus on its utility in organic synthesis and drug discovery. Detailed experimental protocols and graphical representations of key processes are included to support advanced research and development.

Chemical Identity and Structure

Methyl 4-bromo-2,6-dimethylbenzoate is an aromatic ester. The bromine atom at the para position and the methyl groups ortho to the ester functionality make it a versatile building block in organic synthesis. The steric hindrance provided by the ortho-methyl groups can influence the reactivity and selectivity of subsequent transformations.

Below is a summary of its key identifiers.[1]

| Identifier | Value |

| IUPAC Name | methyl 4-bromo-2,6-dimethylbenzoate[1] |

| CAS Number | 90841-46-6[1] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] |

| Molecular Weight | 243.10 g/mol [1] |

| InChI | InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3[1] |

| InChIKey | HBAMBTOWPNCADR-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)C)Br[1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="transparent";// Benzene ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; // Double bonds C1 -- C2; C3 -- C4; C5 -- C6; d1 [label="=", pos="-0.52,0.9!"]; d2 [label="=", pos="-0.52,-0.9!"]; d3 [label="=", pos="1.04,0!"]; // Substituents C_Me1 [label="C", pos="-2.08,1.2!"]; H_Me1_1 [label="H", pos="-2.4,1.8!"]; H_Me1_2 [label="H", pos="-2.7,0.8!"]; H_Me1_3 [label="H", pos="-1.8,1.6!"]; C_Me2 [label="C", pos="2.08,1.2!"]; H_Me2_1 [label="H", pos="2.4,1.8!"]; H_Me2_2 [label="H", pos="2.7,0.8!"]; H_Me2_3 [label="H", pos="1.8,1.6!"]; Br [label="Br", pos="0,-2.4!"]; C_ester [label="C", pos="-2.08,-1.2!"]; O_ester1 [label="O", pos="-2.4,-1.8!"]; O_ester2 [label="O", pos="-2.7,-0.4!"]; C_ester_Me [label="C", pos="-3.7,-0.2!"]; H_ester_Me1 [label="H", pos="-4.0,0.4!"]; H_ester_Me2 [label="H", pos="-4.0,-0.8!"]; H_ester_Me3 [label="H", pos="-3.4,0!"]; // Bonds C2 -- C3; C4 -- C5; C6 -- C1; C2 -- C_Me1; C_Me1 -- H_Me1_1; C_Me1 -- H_Me1_2; C_Me1 -- H_Me1_3; C6 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3; C4 -- Br; C3 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ester_Me; C_ester_Me -- H_ester_Me1; C_ester_Me -- H_ester_Me2; C_ester_Me -- H_ester_Me3;

}

Figure 1: Structure of Methyl 4-bromo-2,6-dimethylbenzoate.

Physicochemical and Spectroscopic Properties

Quantitative experimental data for Methyl 4-bromo-2,6-dimethylbenzoate is not extensively documented in publicly available literature. The tables below summarize computed physical properties and available data for the precursor acid.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| Exact Mass | 241.99424 Da | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| H-Bond Donor Count | 0 | PubChem[1] |

| H-Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Table 2: Spectroscopic Data Note: Specific experimental spectra for Methyl 4-bromo-2,6-dimethylbenzoate are not readily available. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be inferred from analogous structures. For reference, ¹H NMR data for the related compound 4-Bromo-2-methylbenzoic acid is provided.

| Data Type | Details for 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2) |

| ¹H NMR | The spectrum is available through chemical suppliers and databases.[2] |

| ¹³C NMR | Data may be available through specialized chemical databases.[3] |

| Infrared (IR) | Conforms to structure, as per supplier specifications. |

| Mass Spec (MS) | Conforms to structure, as per supplier specifications. |

Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

The most common and direct method for synthesizing Methyl 4-bromo-2,6-dimethylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4][5][6] This reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[6][7]

Figure 2: General workflow for the synthesis via Fischer Esterification.

This representative protocol is based on established procedures for Fischer esterification.[4][8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylbenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid) to the flask. While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the total volume).

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary, to yield pure Methyl 4-bromo-2,6-dimethylbenzoate.

Applications in Research and Drug Development

Methyl 4-bromo-2,6-dimethylbenzoate serves as a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in its role as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The bromine atom provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] Methyl 4-bromo-2,6-dimethylbenzoate can be coupled with various aryl or vinyl boronic acids (or their esters) to synthesize substituted biaryl or styrene derivatives.[11] These structural motifs are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals.

Figure 3: Role as a building block in Suzuki-Miyaura cross-coupling.

This protocol is a generalized procedure for the Suzuki coupling of an aryl bromide.[12][13]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a strategically important building block for organic synthesis. Its structure allows for facile participation in powerful bond-forming reactions, most notably the Suzuki-Miyaura coupling, providing access to a wide array of complex molecular architectures. This utility makes it an indispensable tool for professionals in drug discovery, materials science, and chemical research. The synthetic and application protocols provided herein serve as a foundational guide for its effective use in the laboratory.

References

- 1. Methyl 4-bromo-2,6-diMethylbenzoate | C10H11BrO2 | CID 23134395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR [m.chemicalbook.com]

- 3. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of Methyl 4-bromo-2,6-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology related to Methyl 4-bromo-2,6-dimethylbenzoate. Due to the limited availability of public spectroscopic data for this specific compound, representative data for the closely related analogue, Methyl 4-bromo-2-methylbenzoate, is presented to offer valuable insights into its structural characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives in medicinal chemistry and materials science.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 4-bromo-2,6-dimethylbenzoate is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the two methyl groups on the benzene ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 1: Predicted NMR Spectroscopic Data for Methyl 4-bromo-2,6-dimethylbenzoate

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H | Singlet | Aromatic region (120-140 ppm) |

| O-CH₃ | Singlet (3H) | ~52 ppm |

| Ar-CH₃ | Singlet (6H) | ~20 ppm |

| Carbonyl-C | - | ~165 ppm |

| Aromatic-C | - | Aromatic region (120-140 ppm) |

| C-Br | - | Aromatic region (120-140 ppm) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-bromo-2,6-dimethylbenzoate is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for Methyl 4-bromo-2,6-dimethylbenzoate

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C-O (Ester) | 1100-1300 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C-Br | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of Methyl 4-bromo-2,6-dimethylbenzoate would show a molecular ion peak corresponding to its molecular weight (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio would be observed.

Experimental Protocols

Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification.

Reaction: 4-bromo-2,6-dimethylbenzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield Methyl 4-bromo-2,6-dimethylbenzoate.

Procedure:

-

To a solution of 4-bromo-2,6-dimethylbenzoic acid (1.0 eq) in methanol (excess), a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is slowly added.

-

The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 4-bromo-2,6-dimethylbenzoate.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Methyl 4-bromo-2,6-dimethylbenzoate.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

starting materials for Methyl 4-bromo-2,6-diMethylbenzoate synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic route for Methyl 4-bromo-2,6-dimethylbenzoate, a key intermediate in the synthesis of various complex organic molecules. The synthesis involves a two-step process commencing with the bromination of 2,6-dimethylbenzoic acid, followed by a Fischer esterification to yield the final product. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

Core Synthetic Pathway

The most direct and efficient synthesis of Methyl 4-bromo-2,6-dimethylbenzoate proceeds through two key transformations:

-

Bromination: Introduction of a bromine atom at the 4-position of the aromatic ring of 2,6-dimethylbenzoic acid.

-

Esterification: Conversion of the resulting 4-bromo-2,6-dimethylbenzoic acid to its methyl ester.

This approach is favored due to the ready availability of the starting material and the generally high yields achievable in both steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the bromination of 2,6-dimethylbenzoic acid, which is the critical step in this synthesis.

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylbenzoic acid | Royal Society of Chemistry |

| Brominating Agent | Tetrabutylammonium tribromide (Bu₄NBr₃) | Royal Society of Chemistry |

| Molar Equivalence (Substrate:Reagent) | 1 : 2 | Royal Society of Chemistry |

| Temperature | 100 °C | Royal Society of Chemistry |

| Reaction Time | 16 hours | Royal Society of Chemistry |

| Yield of 4-bromo-2,6-dimethylbenzoic acid | 86% | Royal Society of Chemistry |

Experimental Protocols

Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid

This procedure details the bromination of 2,6-dimethylbenzoic acid using tetrabutylammonium tribromide.

Materials:

-

2,6-dimethylbenzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Dichloromethane

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2,6-dimethylbenzoic acid (1.0 equivalent) in the chosen anhydrous solvent, add tetrabutylammonium tribromide (2.0 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzoic acid.

-

Purification can be achieved through column chromatography or recrystallization to obtain the pure product.

Step 2: Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate (Fischer Esterification)

This is a general procedure for the acid-catalyzed esterification of the brominated carboxylic acid.

Materials:

-

4-bromo-2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-bromo-2,6-dimethylbenzoate.

-

Further purification can be performed by column chromatography or distillation if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate.

Caption: Synthetic pathway for Methyl 4-bromo-2,6-dimethylbenzoate.

An In-depth Technical Guide on the Formation of Methyl 4-bromo-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of Methyl 4-bromo-2,6-dimethylbenzoate. It includes a detailed description of the underlying chemical principles, a plausible experimental protocol, and visual representations of the reaction pathway and experimental workflow.

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is a substituted aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its synthesis primarily involves the electrophilic aromatic substitution (EAS) of Methyl 2,6-dimethylbenzoate. Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Reaction Mechanism: Electrophilic Aromatic Bromination

The formation of Methyl 4-bromo-2,6-dimethylbenzoate from Methyl 2,6-dimethylbenzoate is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a bromine atom.

Directing Effects of Substituents

The regioselectivity of the bromination is controlled by the directing effects of the substituents already present on the benzene ring: the two methyl groups (-CH₃) at positions 2 and 6, and the methyl ester group (-COOCH₃) at position 1.

-

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the aromatic ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack. They direct the incoming electrophile to the positions ortho and para to themselves.

-

Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through a resonance effect, making the ring less reactive towards electrophiles.

In the case of Methyl 2,6-dimethylbenzoate, the activating effects of the two methyl groups are dominant over the deactivating effect of the methyl ester group. The two methyl groups at positions 2 and 6 strongly activate the ring and direct the incoming electrophile to the para position (position 4) and the ortho positions (positions 3 and 5).

Steric Hindrance

While the methyl groups direct to both ortho and para positions, steric hindrance plays a significant role in determining the final product. The two methyl groups at positions 2 and 6 are bulky and sterically hinder the approach of the electrophile to the adjacent ortho positions (3 and 5). Consequently, the electrophilic attack occurs preferentially at the less sterically hindered para position (position 4), leading to the formation of Methyl 4-bromo-2,6-dimethylbenzoate as the major product.[1]

Step-by-Step Mechanism

The reaction proceeds through a two-step mechanism typical for electrophilic aromatic substitution.[2][3]

Step 1: Generation of the Electrophile A common brominating agent for this type of reaction is N-bromosuccinimide (NBS) in the presence of a protic or Lewis acid catalyst, or molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺).[4][5]

Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion) The π electrons of the electron-rich aromatic ring of Methyl 2,6-dimethylbenzoate attack the electrophilic bromine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the arenium ion is delocalized over the ring, with resonance structures showing the charge at the ortho and para positions relative to the point of attack.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base (such as the Br⁻ from FeBr₄⁻) removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, Methyl 4-bromo-2,6-dimethylbenzoate, along with the regenerated catalyst and HBr.[3]

Experimental Protocol

Materials:

-

Methyl 2,6-dimethylbenzoate

-

N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) (if using Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution (if using Br₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, depending on reaction temperature)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve Methyl 2,6-dimethylbenzoate (1.0 eq) in anhydrous dichloromethane.

-

Addition of Brominating Agent:

-

Using NBS: Add N-bromosuccinimide (1.0-1.1 eq) to the solution. If the reaction is slow at room temperature, a catalytic amount of a Lewis acid or gentle heating may be required.

-

Using Br₂/FeBr₃: Cool the solution in an ice bath. In a separate container, dissolve FeBr₃ (catalytic amount, e.g., 0.1 eq) in a small amount of dichloromethane. Slowly add molecular bromine (1.0 eq) to the solution of Methyl 2,6-dimethylbenzoate, followed by the dropwise addition of the FeBr₃ solution.

-

-

Reaction: Stir the mixture at room temperature (or gentle reflux if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If Br₂ was used, quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 4-bromo-2,6-dimethylbenzoate.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate based on typical yields for similar electrophilic aromatic brominations.

| Parameter | Value | Reference |

| Starting Material | Methyl 2,6-dimethylbenzoate | - |

| Brominating Agent | N-Bromosuccinimide | [8][9] |

| Solvent | Dichloromethane | [6] |

| Reaction Temperature | Room Temperature | [7] |

| Reaction Time | 2-4 hours | [6] |

| Yield | 85-95% | (Expected) |

| Product Purity | >98% (after purification) | (Expected) |

Note: The above data is illustrative. Actual experimental results may vary depending on the specific reaction conditions and scale.

Conclusion

The formation of Methyl 4-bromo-2,6-dimethylbenzoate is a highly regioselective process governed by the principles of electrophilic aromatic substitution. The strong activating and ortho, para-directing effects of the two methyl groups, combined with steric hindrance at the ortho positions, favor the formation of the 4-bromo isomer as the major product. The reaction can be carried out under relatively mild conditions using common brominating agents, making it an accessible synthetic route for researchers in drug development and materials science.

References

- 1. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its sterically hindered and electronically modified benzene ring, coupled with a reactive bromine atom, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in cross-coupling reactions that are fundamental to modern drug discovery and materials science. Detailed experimental protocols, data summaries, and workflow diagrams are presented to facilitate its practical application in a research setting.

Chemical Properties and Data

Methyl 4-bromo-2,6-dimethylbenzoate is a solid at room temperature, appearing as a light yellow to brown substance. Its core structure consists of a benzene ring substituted with a bromo group at the 4-position, two methyl groups at the 2- and 6-positions, and a methyl ester group at the 1-position. This substitution pattern imparts significant steric hindrance around the ester functionality and influences the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of Methyl 4-bromo-2,6-dimethylbenzoate and its Precursor

| Property | Methyl 4-bromo-2,6-dimethylbenzoate | 4-bromo-2,6-dimethylbenzoic acid (Precursor) |

| IUPAC Name | methyl 4-bromo-2,6-dimethylbenzoate | 4-bromo-2,6-dimethylbenzoic acid |

| CAS Number | 90841-46-6[1] | 74346-19-3[2] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] | C₉H₉BrO₂[2] |

| Molecular Weight | 243.10 g/mol [1] | 229.07 g/mol [2] |

| Appearance | Light yellow to brown solid | Solid |

| Melting Point | Not reported | 197-198 °C[3] |

| Boiling Point | Not reported | 321.1 ± 30.0 °C at 760 mmHg[3] |

| Storage | Room temperature, dry | Room temperature[3] |

Synthesis

The primary route for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate is through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid.

Synthesis of 4-bromo-2,6-dimethylbenzoic acid

Multiple synthetic routes to 4-bromo-2,6-dimethylbenzoic acid have been reported. One common method involves the reaction of 5-bromo-2-iodo-m-xylene with an organolithium reagent followed by quenching with carbon dioxide.

Esterification to Methyl 4-bromo-2,6-dimethylbenzoate

A standard and effective method for the esterification of sterically hindered carboxylic acids like 4-bromo-2,6-dimethylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction utilizes an excess of the alcohol, in this case, methanol, to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the Fischer esterification of a carboxylic acid and can be adapted for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate.[2][3][4]

Materials:

-

4-bromo-2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-2,6-dimethylbenzoate.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate via Fischer Esterification.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for Methyl 4-bromo-2,6-dimethylbenzoate are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Methyl 4-bromo-2,6-dimethylbenzoate

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl ester protons (-COOCH₃) around 3.8-3.9 ppm.- A singlet for the two equivalent aromatic protons around 7.0-7.5 ppm.- A singlet for the two equivalent methyl group protons (-CH₃) on the ring around 2.3-2.5 ppm. |

| ¹³C NMR | - A signal for the methyl ester carbon (-COOCH₃) around 52 ppm.- Signals for the aromatic carbons between 120-140 ppm. The carbon attached to the bromine will be at a lower field.- A signal for the carbonyl carbon (-C=O) around 165-170 ppm.- Signals for the two equivalent methyl group carbons (-CH₃) on the ring around 20-22 ppm. |

| IR Spectroscopy | - A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹.- C-O stretching bands between 1100-1300 cm⁻¹.- Aromatic C-H stretching bands just above 3000 cm⁻¹.- Aliphatic C-H stretching bands from the methyl groups just below 3000 cm⁻¹.- C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

Applications in Drug Development and Organic Synthesis

The primary utility of Methyl 4-bromo-2,6-dimethylbenzoate in a research and drug development context lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. Methyl 4-bromo-2,6-dimethylbenzoate can be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl and styrenyl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

-

Methyl 4-bromo-2,6-dimethylbenzoate

-

Aryl or vinyl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add Methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction involving Methyl 4-bromo-2,6-dimethylbenzoate.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes. Methyl 4-bromo-2,6-dimethylbenzoate can be reacted with various alkenes to introduce vinyl groups, which can be further functionalized.

Experimental Protocol: Generalized Heck-Mizoroki Reaction

This is a general procedure and may require optimization for specific substrates.

Materials:

-

Methyl 4-bromo-2,6-dimethylbenzoate

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

-

In a reaction vessel, combine Methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq.), the alkene (1.1-2.0 eq.), the palladium catalyst (1-5 mol%), and the base (1.5-3.0 eq.).

-

Add the solvent and heat the mixture to the required temperature (typically 80-140 °C).

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and perform an aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography or distillation.

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction with Methyl 4-bromo-2,6-dimethylbenzoate.

Signaling Pathways and Biological Relevance

Currently, there is no specific information in the public domain linking Methyl 4-bromo-2,6-dimethylbenzoate directly to the modulation of any signaling pathways or demonstrating inherent biological activity. Its significance in drug development is primarily as a synthetic intermediate used to construct more complex molecules that may possess biological activity. The diverse structures that can be generated from this building block via cross-coupling reactions could potentially interact with a wide range of biological targets.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable and versatile building block for organic synthesis. While detailed experimental data for this specific compound is sparse in readily accessible literature, its synthesis via Fischer esterification is straightforward, and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura and Heck-Mizoroki couplings is clear. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. Further research into its reactivity and the biological activity of its derivatives is warranted.

References

In-Depth Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is an aromatic carboxylic acid derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a bromine atom and a methyl ester group on a dimethylated benzene ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the ester functionality can be readily modified, and the dimethyl substituents influence the steric and electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and materials science.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 243.10 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| IUPAC Name | methyl 4-bromo-2,6-dimethylbenzoate | [1] |

| CAS Number | 90841-46-6 | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Purity | 98.5-100% | [2] |

| Storage | Room temperature, dry | [2] |

| Melting Point | Data not available | |

| Related Compound MP | 197-198 °C (for 4-bromo-2,6-dimethylbenzoic acid) | [3] |

| Boiling Point | Data not available | |

| Related Compound BP | 321.1 ± 30.0 °C at 760 mmHg (for 4-bromo-2,6-dimethylbenzoic acid) | [3] |

Spectroscopic Information

While commercial suppliers indicate that the spectral data conforms to the structure of Methyl 4-bromo-2,6-dimethylbenzoate, specific experimental spectra are not widely available in the reviewed literature. Based on its structure, the following spectroscopic characteristics are expected:

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the two aromatic protons, the methoxy protons of the ester group, and the protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including those bonded to bromine, methyl groups, and the ester), the methoxy carbon, and the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O (ester) stretching vibration, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include those for C-H stretching and bending, and C-O stretching.

Experimental Protocols

Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

The synthesis of Methyl 4-bromo-2,6-dimethylbenzoate can be achieved via the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. The following protocol is based on established methods for the esterification of similar aromatic carboxylic acids.

Reaction Scheme:

Materials:

-

4-bromo-2,6-dimethylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until gas evolution ceases.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

Methyl 4-bromo-2,6-dimethylbenzoate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the brominated aromatic ring and an organoboron compound.

General Workflow:

Materials:

-

Methyl 4-bromo-2,6-dimethylbenzoate (1.0 equiv)

-

Aryl- or vinylboronic acid or boronate ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask or reaction vial under an inert atmosphere, combine Methyl 4-bromo-2,6-dimethylbenzoate, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable and versatile intermediate in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks relevant to the development of new pharmaceuticals, agrochemicals, and functional materials. The protocols provided in this guide offer a starting point for the synthesis and application of this important chemical building block.

References

Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-bromo-2,6-dimethylbenzoate, a key building block in synthetic and medicinal chemistry. This document covers its commercial availability, detailed synthetic protocols for its preparation, and its applications in the field of drug discovery.

Commercial Availability

Methyl 4-bromo-2,6-dimethylbenzoate (CAS No. 90841-46-6) is commercially available from several chemical suppliers. The following table summarizes the availability and purity of this compound from a selection of vendors. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| eMolecules (via Fisher Scientific) | 50-219-2265 | Not Specified | 1g | $37.75 |

| AOBChem | 10394 | 97% | 10g | $96.00 |

| 25g | $189.00 | |||

| 100g | $597.00 | |||

| MySkinRecipes | 84567 | 98.5-100% | 250mg | ~$26.00 (฿945.00) |

| 1g | ~$76.00 (฿2,781.00) | |||

| 5g | ~$283.00 (฿10,305.00) |

Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

The synthesis of Methyl 4-bromo-2,6-dimethylbenzoate is most effectively achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. Due to the steric hindrance posed by the two ortho-methyl groups, standard Fischer esterification conditions are often low-yielding. Therefore, milder and more efficient methods such as the Steglich esterification are recommended.

Synthesis of the Precursor: 4-bromo-2,6-dimethylbenzoic acid

The starting material, 4-bromo-2,6-dimethylbenzoic acid, can be synthesized from 5-bromo-2-iodo-m-xylene and carbon dioxide. Commercial availability of 4-bromo-2,6-dimethylbenzoic acid (CAS No. 74346-19-3) is also established.

Recommended Experimental Protocol: Steglich Esterification

This protocol is adapted from a similar procedure for a sterically hindered benzoic acid and is expected to provide good yields for the target molecule.[1]

Materials:

-

4-bromo-2,6-dimethylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Dissolve the solids in anhydrous dichloromethane (DCM).

-

Add anhydrous methanol (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture containing the carboxylic acid, alcohol, and catalyst, with continuous stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

-

Continue stirring at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-bromo-2,6-dimethylbenzoate.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Applications in Drug Discovery and Organic Synthesis

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[2] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex molecular scaffolds found in many drug candidates.

-

Ester Group Manipulation: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, acid chlorides, and other esters.

-

Steric Influence: The 2,6-dimethyl substitution pattern provides significant steric bulk, which can be exploited to influence the conformation of the final molecule. This can be crucial for achieving selective binding to biological targets.

While there is no direct evidence of Methyl 4-bromo-2,6-dimethylbenzoate itself having specific biological activity or being involved in defined signaling pathways, its role as a key intermediate allows for the synthesis of a diverse array of molecules that can be screened for various therapeutic activities.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of Methyl 4-bromo-2,6-dimethylbenzoate in the context of drug discovery.

Caption: Synthetic workflow for Methyl 4-bromo-2,6-dimethylbenzoate.

Caption: Role as a building block in drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 4-bromo-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. These attributes make it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable building block for the synthesis of sterically hindered biaryl compounds. The presence of two methyl groups ortho to the ester functionality introduces steric hindrance that can influence the reactivity of the molecule and the conformation of the final product. This structural feature is often sought after in drug design to modulate protein-ligand interactions. These application notes provide detailed protocols for the successful use of Methyl 4-bromo-2,6-dimethylbenzoate in Suzuki coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromo-2,6-dimethylbenzoate, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications of Methyl 4-bromo-2,6-dimethylbenzoate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is a versatile synthetic intermediate playing a crucial role in the construction of complex organic molecules. Its structure, featuring a reactive bromine atom on an electron-rich, sterically hindered benzene ring, and an ester functionality, makes it a valuable building block in modern organic synthesis. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the strategic introduction of diverse functionalities, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The dimethyl substitution pattern can also influence the steric and electronic properties of the final products, which is advantageous in designing compounds with specific reactivity or biological activity.

This document provides detailed application notes and generalized experimental protocols for the use of Methyl 4-bromo-2,6-dimethylbenzoate in several key organic transformations.

Key Applications